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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 11,13-Dihydroivalin (CAS:

150150-61-1) is limited in publicly available scientific literature. This whitepaper extrapolates

potential activities based on the known biological effects of its parent compound, Ivalin, and the

broader class of sesquiterpene lactones. All data and experimental protocols presented herein

are derived from studies on Ivalin and related compounds and should be considered as a

predictive guide for future research on 11,13-Dihydroivalin.

Introduction
11,13-Dihydroivalin is a sesquiterpene lactone, a class of natural products known for a wide

array of biological activities. It is a derivative of Ivalin, a compound isolated from various plant

species, including Carpesium divaricatum. The structural difference between Ivalin and 11,13-
Dihydroivalin lies in the saturation of the α-methylene-γ-lactone group, a feature often critical

for the biological activity of sesquiterpene lactones. This document aims to provide a

comprehensive overview of the potential biological activities of 11,13-Dihydroivalin by

examining the established profile of Ivalin and related molecules. The primary areas of focus

will be its potential cytotoxic, anti-inflammatory, and antimicrobial properties.

Predicted Cytotoxic Activity
The cytotoxicity of sesquiterpene lactones is a well-documented phenomenon, with many

compounds from this class exhibiting potent activity against various cancer cell lines. The
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parent compound, Ivalin, has been shown to possess significant cytotoxic effects.

Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of Ivalin against a human cancer

cell line. This data provides a benchmark for the potential potency of its dihydro-derivative.

Compound Cell Line IC50 Value Reference

Ivalin

SMMC-7721 (Human

Hepatocellular

Carcinoma)

4.34 ± 0.10 µM [1]

Ivalin

HL7702 (Normal

Human Liver Cell

Line)

25.86 ± 0.87 µM [1]

Mechanism of Action: Insights from Ivalin
Studies on Ivalin suggest that its cytotoxic effects are mediated through the induction of

apoptosis. Key mechanistic aspects include:

Microtubule Depolymerization: Ivalin has been identified as a novel microtubule inhibitor,

leading to cell cycle arrest in the G2/M phase.[1]

Mitochondria-Mediated Apoptosis: Ivalin induces apoptosis through the mitochondrial

pathway, involving the overload of reactive oxygen species (ROS).[1]

NF-κB and p53 Activation: The apoptotic effect of Ivalin is associated with the activation of

nuclear factor-κB (NF-κB) and subsequent induction of p53.[1]

The saturation of the 11,13-double bond in 11,13-Dihydroivalin may alter its reactivity and,

consequently, its cytotoxic potency and mechanism. The α-methylene-γ-lactone moiety is often

a key structural feature for the alkylating activity of sesquiterpene lactones, which contributes to

their biological effects.

Experimental Protocols
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The following is a detailed methodology for a typical in vitro cytotoxicity assay, based on

protocols used for Ivalin.

Cell Viability Assay (MTT Assay)

Cell Culture: Human cancer cell lines (e.g., SMMC-7721) are cultured in appropriate media

(e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin,

and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and

allowed to adhere overnight.

Compound Treatment: The following day, cells are treated with various concentrations of the

test compound (e.g., 11,13-Dihydroivalin) for a specified duration (e.g., 24, 48, 72 hours).

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is

added to each well, and the plates are incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a

microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-

response curves.

Signaling Pathway
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Caption: Proposed apoptotic signaling pathway of Ivalin.

Predicted Anti-inflammatory Activity
Sesquiterpene lactones are well-known for their anti-inflammatory properties, often attributed to

their ability to inhibit key inflammatory mediators and signaling pathways. While no specific

anti-inflammatory data exists for 11,13-Dihydroivalin, the general mechanisms of this class of

compounds suggest it may possess such activity.

Potential Mechanisms of Action
The anti-inflammatory effects of sesquiterpene lactones are often mediated by:

Inhibition of NF-κB: This is a crucial transcription factor that regulates the expression of many

pro-inflammatory genes.

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory

cytokines such as TNF-α, IL-1β, and IL-6.

Inhibition of Pro-inflammatory Enzymes: This includes enzymes like inducible nitric oxide

synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocols
Nitric Oxide (NO) Production Assay in Macrophages
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin.

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and

allowed to adhere overnight.

Compound Treatment: Cells are pre-treated with various concentrations of the test

compound for 1 hour.

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL)

to the wells, and the plates are incubated for 24 hours.

Nitrite Measurement: The production of NO is determined by measuring the accumulation of

nitrite in the culture supernatant using the Griess reagent.

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard

curve.
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Caption: General anti-inflammatory mechanism of sesquiterpene lactones.

Predicted Antimicrobial Activity
Sesquiterpene lactones have demonstrated a broad spectrum of antimicrobial activity against

bacteria and fungi. The presence of the α,β-unsaturated carbonyl group is often crucial for this

activity.

Potential Spectrum of Activity
Based on studies of related compounds, 11,13-Dihydroivalin could potentially exhibit activity

against:

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus species.

Fungi: Including various pathogenic yeasts and molds.

The saturation of the exocyclic double bond in 11,13-Dihydroivalin might reduce its

antimicrobial efficacy compared to Ivalin, as this modification can decrease the compound's

alkylating potential.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth

media to reach the logarithmic growth phase.

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter

plate.

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria,

25-30°C for fungi) for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.
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Conclusion and Future Directions
While direct experimental evidence for the biological activities of 11,13-Dihydroivalin is

currently lacking, the known pharmacological profile of its parent compound, Ivalin, and the

broader class of sesquiterpene lactones provides a strong basis for predicting its potential as a

cytotoxic, anti-inflammatory, and antimicrobial agent. The saturation of the 11,13-double bond

is a key structural modification that warrants investigation to understand its impact on biological

activity.

Future research should focus on:

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of

11,13-Dihydroivalin using the standardized assays outlined in this paper.

Mechanism of action studies: Elucidating the specific molecular targets and signaling

pathways affected by 11,13-Dihydroivalin.

Structure-activity relationship (SAR) studies: Comparing the activity of 11,13-Dihydroivalin
with that of Ivalin and other related sesquiterpene lactones to understand the role of the α-

methylene-γ-lactone moiety.

The exploration of 11,13-Dihydroivalin's biological profile holds promise for the discovery of

new therapeutic leads. The information presented in this whitepaper serves as a foundational

guide for initiating such investigations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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